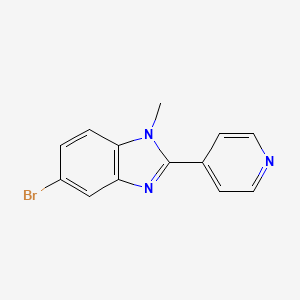
2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carbonitrile is a heterocyclic compound that contains both a thiazole ring and a nitrile group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the thiazole ring, which is known for its biological activity, makes this compound a valuable target for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromo-3-butyn-2-ol with thioamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Formation of 2-(2-oxobut-3-yn-2-yl)thiazole-5-carbonitrile.
Reduction: Formation of 2-(2-hydroxybut-3-yn-2-yl)thiazole-5-amine.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carbonitrile is not fully understood, but it is believed to interact with various molecular targets due to the presence of the thiazole ring. This ring can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, potentially affecting enzyme activity, receptor binding, or other cellular processes.
Comparación Con Compuestos Similares
- 2-(2-Hydroxybut-3-yn-2-yl)thiazole-4-carbonitrile
- 2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carboxamide
- 2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carboxylic acid
Comparison: Compared to these similar compounds, 2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carbonitrile is unique due to the presence of the nitrile group at the 5-position of the thiazole ring. This nitrile group can participate in a variety of chemical reactions, making the compound versatile for further functionalization and application in different fields.
Propiedades
Fórmula molecular |
C8H6N2OS |
|---|---|
Peso molecular |
178.21 g/mol |
Nombre IUPAC |
2-(2-hydroxybut-3-yn-2-yl)-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C8H6N2OS/c1-3-8(2,11)7-10-5-6(4-9)12-7/h1,5,11H,2H3 |
Clave InChI |
YICWHNNYQGGJPG-UHFFFAOYSA-N |
SMILES canónico |
CC(C#C)(C1=NC=C(S1)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carbonyl chloride](/img/structure/B13872354.png)




![tert-Butyl [2-(4-fluorophenyl)-2-({4-[(1-methyl-1H-imidazol-4-yl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}amino)ethyl]carbamate](/img/structure/B13872384.png)



